molecular formula C11H11Cl2NO2 B13871225 N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide CAS No. 139553-65-4

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide

Cat. No.: B13871225
CAS No.: 139553-65-4
M. Wt: 260.11 g/mol
InChI Key: JYVQRRPAQYSWIP-UHFFFAOYSA-N
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Description

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its molecular structure, which includes acetyl and dichloro-methylphenyl groups. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide typically involves the acetylation of 2,6-dichloro-3-methylaniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide is unique due to its specific combination of acetyl and dichloro-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide, with the chemical formula C9H9Cl2NOC_9H_{9}Cl_2NO and a molecular weight of approximately 218 g/mol, is an acetamide derivative known for its potential biological activities. This compound features a dichlorinated aromatic system and an acetylamide functional group, which may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antibacterial effects, anti-inflammatory properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound are significant for understanding its biological activity. The compound consists of:

  • Chlorine Substituents : Two chlorine atoms at the 2 and 6 positions on the phenyl ring enhance its reactivity.
  • Methyl Group : A methyl group at the 3 position contributes to the overall hydrophobicity and lipophilicity of the molecule.
  • Acetamide Functional Group : This functional group is crucial for its interaction with biological macromolecules.

Antibacterial Activity

This compound has been studied for its antibacterial properties. Research indicates that compounds with similar structures often exhibit significant antibacterial effects against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related acetamides can have MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of chlorine atoms is believed to enhance these activities by stabilizing interactions with bacterial enzymes.
Compound NameMIC (µg/mL)Bacteria Tested
This compoundTBDStaphylococcus aureus, E. coli
Acetamide with Chlorine3.12 - 12.5Various Gram-positive and Gram-negative bacteria

Anti-inflammatory Effects

The anti-inflammatory potential of N-acetylated compounds is well-documented. Similar derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

  • Mechanism of Action : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators such as prostaglandins . This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on various acetamide derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts . This supports the hypothesis that this compound may be effective against resistant bacterial strains.
  • Inflammation Model Testing : In vitro testing using RAW264.7 macrophage cells showed that similar compounds significantly reduced COX-2 expression levels in a dose-dependent manner . This indicates a potential role for N-acetylated derivatives in managing inflammatory diseases.

Q & A

Q. Basic: What synthetic routes are commonly employed to prepare N-Acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide?

Methodological Answer:
A typical synthesis involves coupling 2,6-dichloro-3-methylaniline with acetyl chloride or acetic anhydride under reflux in a polar aprotic solvent (e.g., dichloromethane or DMF). To enhance reaction efficiency, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the acetyl group. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. For validation, monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (e.g., Newcrom R1 column, isocratic elution with acetonitrile/water 60:40) .

Q. Basic: How can reverse-phase HPLC be optimized for analyzing this compound?

Methodological Answer:
Use a Newcrom R1 HPLC column (C18 stationary phase) with a mobile phase of acetonitrile/water (60:40 v/v) in isocratic mode. Adjust pH to 2.5–3.0 using 0.1% trifluoroacetic acid (TFA) to improve peak symmetry and reduce tailing. Set the flow rate to 1.0 mL/min and detection wavelength to 254 nm (aromatic Cl absorption). Validate the method by assessing retention time reproducibility (<2% RSD) and linearity (R² >0.99) across 0.1–100 µg/mL. For trace analysis, consider coupling with mass spectrometry (LC-MS) using electrospray ionization (ESI+) .

Q. Advanced: How can crystallographic data for this compound be refined to resolve conformational polymorphism?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement:

Data Collection: Cool crystals to 100 K to minimize thermal motion. Collect high-resolution data (≤0.8 Å) using Mo-Kα radiation.

Hydrogen Bonding: Identify N–H···O and C–H···Cl interactions. For asymmetric units with multiple conformers (e.g., ), apply restraints to anisotropic displacement parameters (ADPs) to stabilize refinement.

Validation: Check for R-factor convergence (R1 <5%). Use PLATON to analyze packing motifs and hydrogen-bonding networks (e.g., R₂²(10) dimers). Address disorder by partitioning occupancies or applying similarity restraints .

Q. Advanced: How can conflicting NMR data for this compound be resolved when characterizing rotamers?

Methodological Answer:
Rotameric equilibria in solution (e.g., amide bond rotation) often cause split signals. Strategies include:

  • Variable Temperature NMR: Cool to 233 K in CD₂Cl₂ to slow rotation; observe coalescence of doublets into singlets.
  • 2D NOESY: Detect through-space correlations between the acetyl methyl and aromatic protons to identify dominant conformers.
  • DFT Calculations: Compare experimental ¹³C NMR shifts (e.g., carbonyl C=O at ~170 ppm) with computed values (B3LYP/6-311+G(d,p)) to validate rotamer populations .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm acetyl C=O stretch at ~1660 cm⁻¹ and amide N–H bend at ~1550 cm⁻¹. Compare with reference spectra from NIST databases .
  • ¹H/¹³C NMR: In CDCl₃, expect aromatic protons (δ 6.8–7.4 ppm), acetyl methyl (δ 2.3 ppm), and amide carbonyl (δ 168–170 ppm). Use DEPT-135 to distinguish CH₃ groups.
  • Mass Spectrometry: ESI+ mode should yield [M+H]⁺ at m/z 260.1 (C₁₁H₁₁Cl₂NO₂⁺) with isotopic Cl patterns (M+2 intensity ~65% of M⁺) .

Q. Advanced: How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., penicillin-binding proteins due to structural similarity to β-lactams). Set grid boxes around active sites (e.g., 20 ų) and validate with known inhibitors .
  • QSAR Modeling: Calculate descriptors (logP, polar surface area) from Gaussian-optimized geometries. Train models with Random Forest regression to predict IC₅₀ values against bacterial targets.
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen bond persistence (>50% occupancy) .

Q. Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

  • Solvent Selection: Replace DMF with toluene for easier removal via rotary evaporation.
  • Catalyst Loading: Optimize EDC stoichiometry (1.2–1.5 equiv) to minimize side products.
  • Workflow: Implement inline FTIR to monitor reaction completion. For crystallization, use anti-solvent addition (e.g., hexane) to improve yield (>85%).
  • Safety: Ensure proper ventilation due to HCl gas release during acetylation .

Q. Advanced: How can hydrogen-bonding networks in this compound crystals influence its stability and solubility?

Methodological Answer:
SCXRD reveals that N–H···O hydrogen bonds (2.8–3.0 Å) form R₂²(10) dimers, enhancing crystal lattice stability. Chlorine atoms participate in weak C–H···Cl interactions (3.3–3.5 Å), contributing to low solubility in polar solvents. To improve solubility:

  • Co-Crystallization: Introduce co-formers (e.g., succinic acid) to disrupt dimer formation.
  • Polymorph Screening: Use solvent-drop grinding with DMSO/water to access metastable forms with higher solubility .

Properties

CAS No.

139553-65-4

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

N-acetyl-N-(2,6-dichloro-3-methylphenyl)acetamide

InChI

InChI=1S/C11H11Cl2NO2/c1-6-4-5-9(12)11(10(6)13)14(7(2)15)8(3)16/h4-5H,1-3H3

InChI Key

JYVQRRPAQYSWIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N(C(=O)C)C(=O)C)Cl

Origin of Product

United States

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